N'-(2-Furylmethylene)tetradecanohydrazide
Description
N'-(2-Furylmethylene)tetradecanohydrazide is a hydrazide derivative characterized by a tetradecanoyl (14-carbon alkyl chain) group and a 2-furylmethylene Schiff base substituent. Structurally, it belongs to the class of acylhydrazides, where the hydrazine (-NH-NH₂) moiety is functionalized with an acyl group (tetradecanoic acid) and an aldehyde-derived imine (2-furfural).
Key features:
- Molecular formula: Likely C₁₉H₃₀N₂O₂ (inferred from structural analogs).
- Functional groups: Acylhydrazide (-CONH-NH-), furan ring, and imine bond (C=N).
- Synthesis: Typically prepared via condensation of tetradecanohydrazide with 2-furfural in the presence of acid catalysts or oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Properties
Molecular Formula |
C19H32N2O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]tetradecanamide |
InChI |
InChI=1S/C19H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(22)21-20-17-18-14-13-16-23-18/h13-14,16-17H,2-12,15H2,1H3,(H,21,22)/b20-17+ |
InChI Key |
FSIGAGVLORBPHU-LVZFUZTISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Furylmethylene)tetradecanohydrazide typically involves the condensation reaction between 2-furylmethylene and tetradecanohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(2-Furylmethylene)tetradecanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-Furylmethylene)tetradecanohydrazide include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of N’-(2-Furylmethylene)tetradecanohydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N’-(2-Furylmethylene)tetradecanohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2-Furylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Acylhydrazides
The biological and chemical properties of acylhydrazides are highly dependent on the substituents attached to the hydrazide core. Below is a comparison with analogs differing in the acyl or aldehyde-derived groups:
Key Observations :
- Alkyl vs. Aryl Acyl Groups: Tetradecanoyl derivatives (e.g., the target compound) exhibit lower melting points and higher lipophilicity compared to aromatic analogs like benzhydrazides, making them suitable for solubility-driven applications .
- Reactivity : Furylmethylene-substituted hydrazides show superior cyclization efficiency to oxadiazoles compared to benzylidene analogs, likely due to the electron-rich furan ring stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
